1-(2-Methoxyphenoxy)propan-2-amine

Description

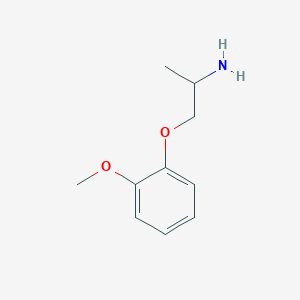

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8H,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKVVYGOXLSEKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60544859 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6505-08-4 | |

| Record name | 1-(2-Methoxyphenoxy)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60544859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 2 Methoxyphenoxy Propan 2 Amine

Strategic Design of Synthetic Pathways

The construction of 1-(2-methoxyphenoxy)propan-2-amine can be approached through several strategic routes. The core of these strategies lies in the sequential or convergent formation of the ether and amine functionalities. Two primary retrosynthetic disconnections guide the design of these pathways: one at the ether linkage and the other at the carbon-nitrogen bond.

Nucleophilic Substitution Approaches for Ether Linkage Formation

A cornerstone of the synthesis is the formation of the ether bond, typically accomplished via a nucleophilic substitution reaction. The Williamson ether synthesis stands out as a classic and versatile method for this transformation. masterorganicchemistry.comwikipedia.orgbyjus.com This approach involves the reaction of a nucleophilic oxygen species with a suitable electrophile.

In a common pathway, the sodium salt of 2-methoxyphenol (guaiacol) acts as the nucleophile, which is generated in situ by treating 2-methoxyphenol with a strong base like sodium hydride or sodium hydroxide. youtube.com This phenoxide then displaces a leaving group from a three-carbon electrophile. A suitable electrophile for this purpose is a 1-halo-propan-2-one, such as 1-chloro- or 1-bromo-propan-2-one. The reaction proceeds via an SN2 mechanism, where the alkoxide attacks the carbon bearing the halogen, leading to the formation of the intermediate, 1-(2-methoxyphenoxy)propan-2-one. wikipedia.org

An alternative, yet related, strategy involves the reaction of 2-methoxyphenol with 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674). bldpharm.com This epoxide ring-opening reaction, typically catalyzed by a base, also yields a key intermediate, 1-(2-methoxyphenoxy)propan-2-ol. nih.gov

Amine Group Incorporation Strategies

Following the successful formation of the ether linkage, the next critical step is the introduction of the amine group at the second position of the propane (B168953) chain. Reductive amination of the ketone intermediate, 1-(2-methoxyphenoxy)propan-2-one, is a highly effective and widely employed strategy. youtube.comyoutube.com

This one-pot reaction involves the treatment of the ketone with an amine source, most commonly ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the in situ formation of an imine intermediate, which is then reduced to the final primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) nih.govyoutube.com or catalytic hydrogenation.

Alternatively, if the synthetic route proceeds via the alcohol intermediate, 1-(2-methoxyphenoxy)propan-2-ol, the amine group can be introduced through direct catalytic amination. This "borrowing hydrogen" or "hydrogen autotransfer" methodology involves the use of a transition metal catalyst, such as a ruthenium complex, which facilitates the oxidation of the alcohol to the corresponding ketone in situ. nih.govresearchgate.net This ketone then undergoes reductive amination as described above, with the hydrogen required for the reduction being "borrowed" from the initial alcohol dehydrogenation step.

Another approach involves the conversion of the hydroxyl group in 1-(2-methoxyphenoxy)propan-2-ol to a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an amine source, like ammonia, can then furnish the desired product. However, this method can be prone to side reactions and may require careful control of reaction conditions to avoid over-alkylation.

Role of Key Precursors and Intermediates in Synthesis

The successful synthesis of this compound hinges on the availability and purity of key precursors and the stability of the intermediates.

Key Precursors:

| Precursor | Role in Synthesis |

| 2-Methoxyphenol (Guaiacol) | Provides the methoxyphenoxy moiety. nih.gov |

| 1-Halopropan-2-one (e.g., 1-chloropropan-2-one) | Acts as the three-carbon electrophile for the Williamson ether synthesis to form the ketone intermediate. |

| 1-(2-Methoxyphenoxy)-2,3-epoxypropane | An alternative precursor for forming the ether linkage, leading to the alcohol intermediate. bldpharm.com |

| Ammonia/Ammonium Salts | Serve as the nitrogen source for the amine group incorporation via reductive amination. |

Key Intermediates:

| Intermediate | Formation | Subsequent Transformation |

| 1-(2-Methoxyphenoxy)propan-2-one | Formed via Williamson ether synthesis between 2-methoxyphenol and a 1-halopropan-2-one. | Undergoes reductive amination to yield the final product. |

| 1-(2-Methoxyphenoxy)propan-2-ol | Formed from the ring-opening of 1-(2-methoxyphenoxy)-2,3-epoxypropane or reduction of the corresponding ketone. nih.gov | Can be directly aminated using "borrowing hydrogen" catalysis or converted to a derivative with a good leaving group for amination. |

Optimization of Reaction Conditions and Catalyst Systems

To maximize the efficiency and selectivity of the synthesis of this compound, careful optimization of reaction conditions and the selection of appropriate catalyst systems are paramount.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the temperature at which reactions are conducted can significantly impact reaction rates, yields, and the formation of byproducts.

For the Williamson ether synthesis, polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can accelerate the SN2 reaction. byjus.com However, the reaction can also be carried out in the corresponding alcohol of the alkoxide. The temperature is typically maintained between 50-100 °C to ensure a reasonable reaction rate without promoting side reactions like elimination. byjus.com

In reductive amination, the choice of solvent depends on the reducing agent used. For reactions employing sodium cyanoborohydride, protic solvents like methanol (B129727) or ethanol (B145695) are suitable. The temperature is generally kept low to moderate to control the reactivity of the reducing agent and minimize side reactions. A study on the reductive amination of 1-phenyl-2-propanone, a structural analog, was carried out at room temperature. nih.gov

The following table summarizes the typical influence of solvent and temperature on key reaction steps:

| Reaction Step | Solvent System | Typical Temperature Profile | Impact on Reaction |

| Williamson Ether Synthesis | Polar aprotic (e.g., DMF, Acetonitrile) | 50-100 °C | Enhances SN2 reaction rate, minimizes elimination side reactions. byjus.com |

| Reductive Amination (with NaBH₃CN) | Protic (e.g., Methanol, Ethanol) | Room Temperature | Facilitates the reaction while controlling the reducing agent's reactivity. |

| Catalytic Amination of Alcohols | Toluene or other high-boiling point solvents | >100 °C | Necessary for the "borrowing hydrogen" mechanism to proceed efficiently. |

Catalytic Enhancements for Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern synthetic chemistry, offering pathways to increased reaction efficiency, higher selectivity, and milder reaction conditions.

In the context of synthesizing this compound, catalytic approaches are particularly relevant for the amine incorporation step. While reductive amination with stoichiometric reducing agents is effective, catalytic hydrogenation offers a greener alternative. Catalysts for this transformation often include nickel-based systems, such as Raney nickel or Ni/SiO₂, and noble metal catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂). mdpi.comencyclopedia.pub A study on the reductive amination of 1-methoxy-2-propanol, a close analog, utilized a Ni/SiO₂ catalyst and achieved a 70% conversion with 82.9% selectivity to the primary amine at 190 °C. mdpi.com

The direct amination of the alcohol intermediate, 1-(2-methoxyphenoxy)propan-2-ol, is significantly enhanced by the use of specific transition metal catalysts. Ruthenium complexes have emerged as particularly effective for this "borrowing hydrogen" strategy, enabling the direct conversion of secondary alcohols to amines. nih.gov These catalysts operate by temporarily oxidizing the alcohol to a ketone, which then reacts with ammonia to form an imine that is subsequently reduced by the catalyst.

The table below details various catalyst systems and their impact on the synthesis:

| Catalyst System | Reaction Step | Effect on Efficiency and Selectivity |

| Nickel/Silica (Ni/SiO₂) | Reductive Amination | Provides good conversion and selectivity to the primary amine, though may require elevated temperatures. mdpi.comencyclopedia.pub |

| Raney Nickel | Reductive Amination | A highly active catalyst for hydrogenation, often leading to high yields under relatively mild conditions. scirp.org |

| Palladium on Carbon (Pd/C) | Reductive Amination | A versatile and widely used hydrogenation catalyst. |

| Ruthenium Complexes | Direct Amination of Alcohols | Enables a more atom-economical "borrowing hydrogen" approach, directly converting the alcohol to the amine. nih.gov |

Stereoselective Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure this compound can be achieved through several advanced strategies, including synthesis from optically pure precursors, biocatalytic methods, and the resolution of racemic mixtures.

Chiral Synthesis from Optically Pure Precursors

One of the most direct routes to an enantiomerically pure compound is to begin with a chiral precursor that already possesses the desired stereochemistry. In the case of this compound, a plausible and efficient strategy involves the use of optically pure (S)- or (R)-alaninol as a starting material. (S)-alaninol, for instance, can be sourced commercially with high enantiomeric purity.

The synthesis can proceed via a two-step sequence. The first step involves the Williamson ether synthesis, where the hydroxyl group of (S)-alaninol is reacted with guaiacol (B22219) (2-methoxyphenol) in the presence of a base. This is followed by a subsequent step to convert the amino group into the desired amine. A related process is described in a patent for the synthesis of (S)-2-amino-1-propanol from (S)-1-methoxy-2-propylamine, which highlights the feasibility of manipulating the functional groups in such chiral building blocks. google.comgoogle.com The use of a chiral precursor like (S)-alaninol ensures that the stereocenter is maintained throughout the reaction sequence, leading to the desired enantiomer of this compound with high optical purity.

Table 1: Illustrative Reaction Scheme from a Chiral Precursor

| Step | Reactants | Reagents | Product |

| 1 | (S)-alaninol, Guaiacol | Base (e.g., NaH) | (S)-1-(2-Methoxyphenoxy)propan-2-ol |

| 2 | (S)-1-(2-Methoxyphenoxy)propan-2-ol | Activating agent, Aminating agent | (S)-1-(2-Methoxyphenoxy)propan-2-amine |

Biocatalytic Approaches for Enantioselectivity

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. Enzymes such as transaminases and amine dehydrogenases are particularly effective for this purpose. nih.govresearchgate.net

Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. For the synthesis of (S)-1-(2-methoxyphenoxy)propan-2-amine, the corresponding ketone, 1-(2-methoxyphenoxy)propan-2-one, can be subjected to an asymmetric transamination reaction. A patent describes a similar process for the preparation of (S)-1-methoxy-2-aminopropane from methoxyacetone (B41198) using a transaminase, achieving an enantiomeric excess (ee) of greater than 99%. google.com This highlights the potential for achieving high optical purity for the target molecule.

Amine dehydrogenases, on the other hand, catalyze the reductive amination of a ketone using ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing equivalent. nih.gov This one-step process is highly atom-economical and can be driven to completion by recycling the cofactor, making it an attractive option for industrial-scale synthesis.

Table 2: Comparison of Biocatalytic Methods

| Enzyme | Reaction Type | Substrate | Key Advantages |

| Transaminase | Asymmetric Transamination | 1-(2-Methoxyphenoxy)propan-2-one | High enantioselectivity, mild conditions. google.com |

| Amine Dehydrogenase | Reductive Amination | 1-(2-Methoxyphenoxy)propan-2-one | High atom economy, direct amination. nih.gov |

Preferential Crystallization for Racemic Resolution

When a racemic mixture of this compound is produced, resolution techniques are necessary to separate the enantiomers. Preferential crystallization is a cost-effective method for resolving racemates that form conglomerates, which are mechanical mixtures of crystals of the two enantiomers. nih.govrsc.org

Control and Characterization of Synthetic Impurities

The purity of an active pharmaceutical ingredient (API) is critical to its safety and efficacy. Therefore, the identification, characterization, and control of impurities generated during the synthesis of this compound are essential.

Identification of Process-Related Impurities

Process-related impurities can arise from starting materials, intermediates, by-products, and degradation products. In the synthesis of this compound, several potential impurities can be identified based on the synthetic route.

One key potential impurity is the starting ketone, 1-(2-methoxyphenoxy)propan-2-one , if the synthesis proceeds via reductive amination or transamination. Incomplete conversion would lead to its presence in the final product. The formation of this ketone as an impurity has been noted in the synthesis of related compounds. nih.gov

Another potential impurity, particularly if halogenated reagents are used in the synthesis (e.g., for the activation of an alcohol), is 1-chloro-3-(2-methoxyphenoxy)propan-2-ol . This chlorohydrin derivative could be formed as a by-product and carried through to the final product. opulentpharma.comsynthinkchemicals.compharmaffiliates.comnih.gov

Other potential impurities could include over-alkylation products or by-products from side reactions of the starting materials or reagents.

Table 3: Potential Process-Related Impurities

| Impurity Name | Chemical Formula | Potential Origin |

| 1-(2-Methoxyphenoxy)propan-2-one | C₁₀H₁₂O₃ | Unreacted starting material in reductive amination/transamination. nih.gov |

| 1-Chloro-3-(2-methoxyphenoxy)propan-2-ol | C₁₀H₁₃ClO₃ | By-product from reactions involving chlorinated reagents. opulentpharma.comsynthinkchemicals.compharmaffiliates.comnih.gov |

Methodologies for Impurity Profiling and Mitigation

A robust impurity profiling strategy is crucial for ensuring the quality of this compound. Modern analytical techniques are employed to separate, identify, and quantify impurities.

Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is a cornerstone for impurity profiling, often using chiral stationary phases to separate enantiomers and diastereomeric impurities. tandfonline.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying volatile impurities. nih.gov For structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable. ijprajournal.com

Mitigation Strategies: The control of impurities begins with a thorough understanding of their formation pathways.

For unreacted starting materials like 1-(2-methoxyphenoxy)propan-2-one: Optimization of reaction conditions (e.g., reaction time, temperature, and reagent stoichiometry) can drive the reaction to completion. Post-reaction purification steps such as distillation or crystallization can effectively remove this impurity.

For by-products like 1-chloro-3-(2-methoxyphenoxy)propan-2-ol: Careful selection of reagents to avoid chlorinated species is the primary mitigation strategy. If their use is unavoidable, purification techniques like chromatography or crystallization are necessary to remove the impurity to acceptable levels.

The implementation of a quality-by-design (QbD) approach in the process development can help in systematically understanding and controlling the formation of impurities, ensuring the consistent production of high-purity this compound.

Advanced Spectroscopic Characterization Techniques in Research on 1 2 Methoxyphenoxy Propan 2 Amine

Vibrational Spectroscopy for Molecular Structure Elucidation

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 1-(2-Methoxyphenoxy)propan-2-amine, the expected characteristic IR absorptions are detailed in Table 1.

The presence of a primary amine is typically indicated by two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.com The C-N stretching of aliphatic amines can be observed between 1250-1020 cm⁻¹. orgchemboulder.com Aromatic compounds show C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹ and C-C stretching vibrations within the aromatic ring in the 1600-1400 cm⁻¹ region. vscht.cz The ether linkage is characterized by a strong C-O stretching band.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3400-3300 and 3330-3250 | N-H Stretch (asymmetric and symmetric) | Primary Amine | Medium |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| 1650-1580 | N-H Bend | Primary Amine | Medium |

| 1600-1400 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1260-1200 | C-O-C Stretch (asymmetric) | Aryl-Alkyl Ether | Strong |

| 1050-1000 | C-O-C Stretch (symmetric) | Aryl-Alkyl Ether | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Weak-Medium |

| 910-665 | N-H Wag | Primary Amine | Broad, Strong |

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. horiba.com While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring and the C-C backbone.

Key expected Raman bands are outlined in Table 2. Aromatic ring vibrations, particularly the ring breathing modes, typically give rise to strong and sharp bands in the Raman spectrum. uci.edu The C-H stretching vibrations of both the aromatic and aliphatic portions of the molecule would also be prominent.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Strong |

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) | Strong |

| 1610-1580 | C=C Stretch | Aromatic Ring | Strong |

| 1010-990 | Ring Breathing | Aromatic Ring | Very Strong |

| 1260-1200 | C-O-C Stretch | Aryl-Alkyl Ether | Medium |

| 1250-1020 | C-N Stretch | Aliphatic Amine | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by providing information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, their relative numbers, and their neighboring protons. hw.ac.uk The predicted ¹H NMR chemical shifts for this compound are presented in Table 3. The aromatic protons are expected to appear in the downfield region (6.8-7.2 ppm) due to the deshielding effect of the aromatic ring current. The methoxy (B1213986) group protons would appear as a singlet around 3.8 ppm. The protons of the propan-2-amine moiety would show characteristic splitting patterns based on their neighboring protons. For instance, the CH proton would likely be a multiplet due to coupling with both the CH₂ and CH₃ protons. The NH₂ protons often appear as a broad singlet and their chemical shift can be variable. hw.ac.uk

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.2-6.8 | Multiplet | 4H | Ar-H |

| ~4.0-3.8 | Multiplet | 2H | O-CH₂ |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~3.2-3.0 | Multiplet | 1H | CH-NH₂ |

| ~1.5 (variable) | Broad Singlet | 2H | NH₂ |

| ~1.2 | Doublet | 3H | CH-CH₃ |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR chemical shifts for this compound are listed in Table 4. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the oxygen of the ether appearing at a higher chemical shift. The methoxy carbon will have a characteristic shift around 55 ppm. The carbons of the propan-2-amine side chain will appear in the aliphatic region of the spectrum.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~150-148 | Ar-C-O (ether) |

| ~122-110 | Ar-C |

| ~75 | O-CH₂ |

| ~56 | O-CH₃ |

| ~48 | CH-NH₂ |

| ~20 | CH-CH₃ |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. savemyexams.com For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Since it contains one nitrogen atom, the molecular ion will have an odd m/z value according to the nitrogen rule. msu.edu

The fragmentation of the molecular ion is a key feature of mass spectrometry. savemyexams.com Common fragmentation pathways for this compound would likely involve cleavage of the C-C bond adjacent to the amine (α-cleavage), leading to a stable iminium ion. Cleavage of the ether bond is also a probable fragmentation route. Predicted major fragment ions are presented in Table 5.

Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 181 | [M]⁺ |

| 166 | [M - CH₃]⁺ |

| 123 | [M - C₃H₈N]⁺ (loss of propan-2-amine radical) |

| 44 | [CH(NH₂)CH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is instrumental in analyzing polar molecules like this compound. researchgate.netnih.gov This method involves the transfer of ions from a solution into the gaseous phase, allowing for the analysis of ionic species with high sensitivity. nih.gov For neutral compounds such as this compound, ionization is typically achieved through protonation in the positive ion mode, resulting in the formation of a protonated molecule, [M+H]⁺. researchgate.netresearchgate.net

In the analysis of this compound, ESI-MS is often coupled with liquid chromatography (LC) to separate the compound from complex matrices before detection. The resulting mass spectrum for this compound would prominently feature the [M+H]⁺ ion at a mass-to-charge ratio (m/z) of 180.1383. nih.gov The high sensitivity of ESI-MS makes it a valuable tool for detecting even trace amounts of the compound. nih.gov

| Parameter | Value | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govmzcloud.org |

| Precursor Ion (m/z) | 180.1383 ([M+H]⁺) | nih.gov |

| Common Adducts | [M+H]⁺, [M+Na]⁺ | researchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds. purdue.edu It involves the selection of a specific precursor ion, in this case, the [M+H]⁺ ion of this compound (m/z 180.1383), which is then fragmented through collision-induced dissociation (CID). nih.govnih.gov The resulting product ions provide a fragmentation pattern that serves as a structural fingerprint of the molecule. researchgate.net

For this compound, characteristic product ions are observed at m/z 149, 121, 93, and 91. dshs-koeln.de The fragmentation pathway often involves the loss of neutral molecules or radicals from the precursor ion. For instance, the ion at m/z 149 could correspond to the loss of the amine group. nih.gov This detailed fragmentation data is crucial for unambiguously confirming the structure of the compound and distinguishing it from isomers. dshs-koeln.denih.gov

| Precursor Ion (m/z) | Product Ions (m/z) | Instrumentation | Reference |

| 180.1383 | 149, 121, 93, 91 | Triple Quadrupole, Ion Trap | nih.govdshs-koeln.de |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound. nih.govresearchgate.net In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. scispace.com The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and detected. purdue.edu

The resulting chromatogram provides a profile of the sample's components, with the peak area of this compound being proportional to its concentration. The mass spectrum associated with this peak will show a characteristic fragmentation pattern that confirms its identity. scispace.com Common fragments can be used to identify and quantify any impurities present. nih.gov The limit of detection for methoxyphenamine (B1676417) using GC-MS has been reported to be 50 ng/mL. dshs-koeln.de

| Parameter | Value | Reference |

| Ionization Mode | Electron Impact (EI) | purdue.edudshs-koeln.de |

| Limit of Detection | 50 ng/mL | dshs-koeln.de |

| Kovats Retention Index (Standard non-polar) | 1361 - 1390 | nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov For this compound, with a molecular formula of C₁₁H₁₇NO, the theoretical exact mass of the protonated molecule [M+H]⁺ is 180.1383 Da. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can measure this mass with high precision, often to within a few parts per million (ppm). researchgate.netmzcloud.org

This high accuracy is invaluable for confirming the elemental formula of the compound and distinguishing it from other molecules that may have the same nominal mass but different elemental compositions. researchgate.net

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO | nih.govmzcloud.orgebi.ac.uk |

| Theoretical Monoisotopic Mass | 179.1310 g/mol | ebi.ac.uk |

| Computed Exact Mass [M+H]⁺ | 180.1383 Da | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. mhlw.go.jp When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. researchgate.net The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For this compound, the presence of the methoxyphenyl group constitutes the primary chromophore. A standard curve for methoxyphenamine HCl in 0.1M HCl shows a maximum absorption at 271 nm. prezi.com This absorbance is directly proportional to the concentration of the compound, a relationship described by the Beer-Lambert Law, which allows for quantitative analysis. prezi.com

| Parameter | Value | Reference |

| Solvent | 0.1M HCl | prezi.com |

| λmax | 271 nm | prezi.com |

| Type of Transition | n → π* and π → π* | researchgate.net |

Computational Chemistry and Quantum Chemical Investigations of 1 2 Methoxyphenoxy Propan 2 Amine

Prediction of Reactivity Descriptors

Global reactivity descriptors derived from conceptual DFT are crucial for understanding the chemical behavior of a molecule. ekb.eg These descriptors, including ionization potential, electron affinity, chemical hardness, and the electrophilicity index, provide a quantitative measure of a molecule's stability and reactivity towards other chemical species. The calculations for these properties are typically based on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.eg

Ionization Potential (IP) is the minimum energy required to remove an electron from a molecule in its gaseous state. A high ionization potential indicates high stability. It can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO). ekb.eg

Electron Affinity (EA) is the energy released when an electron is added to a neutral molecule in its gaseous state. A higher electron affinity suggests a greater propensity to accept an electron. It can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). ekb.eg

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2). researchgate.net A large energy gap between the HOMO and LUMO results in a greater chemical hardness, signifying lower reactivity. ekb.eg

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy after a system accepts an additional electronic charge from the environment. The electrophilicity index is calculated using the chemical potential (μ) and chemical hardness (η) as ω = μ² / 2η, where μ is the negative of electronegativity (μ = -(I+A)/2). ekb.eg

| Reactivity Descriptor | Formula | Typical Calculated Value (eV) |

| Ionization Potential (I) | I ≈ -E_HOMO | 8.0 - 9.5 |

| Electron Affinity (A) | A ≈ -E_LUMO | 0.5 - 2.0 |

| Chemical Hardness (η) | η = (I - A) / 2 | 3.0 - 4.5 |

| Electrophilicity Index (ω) | ω = (I+A)² / (8*(I-A)) | 1.0 - 2.5 |

Note: The values in this table are illustrative and represent a typical range for organic molecules as specific data for 1-(2-Methoxyphenoxy)propan-2-amine is not available in the searched literature.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) properties of molecules are of significant interest for applications in photonics and optoelectronics, including frequency doubling and optical switching. sciensage.info Computational methods are instrumental in predicting the NLO response of a molecule, which is primarily governed by its hyperpolarizability. The presence of electron-donating and electron-accepting groups within a π-conjugated system can lead to significant NLO properties. sciensage.info

First-Order Hyperpolarizability (β) is a tensor quantity that describes the non-linear response of a molecule to an applied external electric field. sciensage.info A large value of β indicates a strong NLO response. nih.gov The total first-order hyperpolarizability (β_tot) is calculated from the individual tensor components. sciensage.info The calculated values are often compared to standard NLO materials like urea (B33335) to assess their potential. nih.gov

Computational studies on various organic molecules have shown that methods like DFT can reliably predict dipole moments and first-order hyperpolarizabilities. nih.govresearchgate.net For this compound, the methoxy (B1213986) group (electron-donating) and the amine group could contribute to its NLO properties.

The table below presents a hypothetical set of calculated NLO properties for this compound, based on values reported for similar organic molecules in the literature. nih.govresearchgate.net The conversion from atomic units (a.u.) to electrostatic units (esu) is standard in such calculations (1 a.u. of β = 8.6393 x 10⁻³³ esu). sciensage.info

| Property | Symbol | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment | μ | ~2-5 D | - |

| First-Order Hyperpolarizability | β_tot | ~100-500 | ~0.86 x 10⁻³⁰ - 4.32 x 10⁻³⁰ |

Note: The values in this table are illustrative, based on computational studies of other organic molecules. Specific NLO calculations for this compound were not found in the searched literature.

Thermodynamic Property Calculations

Quantum chemical calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and heat capacity. These calculations are typically performed by carrying out a vibrational frequency analysis at the optimized geometry of the molecule. The results are crucial for understanding the stability of the molecule and its behavior at different temperatures.

While detailed thermodynamic data from specific computational studies on this compound are not available in the public domain, the general approach involves using statistical thermodynamics to derive these properties from the calculated vibrational frequencies.

The following table provides an example of the kind of thermodynamic data that can be obtained from such calculations for a molecule at a standard temperature (e.g., 298.15 K) and pressure (1 atm).

| Thermodynamic Property | Symbol | Typical Units |

| Enthalpy | H | kcal/mol or kJ/mol |

| Entropy | S | cal/mol·K or J/mol·K |

| Heat Capacity | C_v | cal/mol·K or J/mol·K |

Note: This table illustrates the types of thermodynamic properties that can be calculated. Specific values for this compound would require dedicated computational analysis.

Chemical Reactivity and Transformation Studies of 1 2 Methoxyphenoxy Propan 2 Amine

Nucleophilic Reactivity of the Amine Moiety

The chemical behavior of 1-(2-methoxyphenoxy)propan-2-amine is significantly influenced by its primary amine group. This functional group has a lone pair of electrons on the nitrogen atom, making it a nucleophile that can react with various electron-deficient species. masterorganicchemistry.com The nucleophilicity of amines generally follows the order: secondary amines > primary amines > ammonia (B1221849). masterorganicchemistry.com

Reactions with Electrophilic Centers

The nucleophilic amine group readily engages in reactions with electrophilic centers, a cornerstone for synthesizing a variety of derivatives. Common electrophiles that react with this compound include acyl chlorides, anhydrides, aldehydes, and ketones.

Reaction with acyl chlorides or anhydrides leads to the formation of corresponding amides. This acylation serves to protect the amine group or to create new chemical entities. The reaction mechanism is a nucleophilic acyl substitution, where the amine's nitrogen attacks the carbonyl carbon of the electrophile.

A notable reaction is the formation of imines, or Schiff bases, through condensation with aldehydes or ketones. youtube.commasterorganicchemistry.com This reversible reaction is typically driven towards the imine product by removing the water formed. youtube.commasterorganicchemistry.com The resulting carbon-nitrogen double bond (C=N) in the imine can be subsequently reduced to a secondary amine, offering a pathway for N-alkylation. The formation of imines is sensitive to pH and is generally most efficient around a pH of 5. libretexts.org

The general mechanism for imine formation involves several steps:

Nucleophilic attack: The amine nitrogen attacks the carbonyl carbon of the aldehyde or ketone. libretexts.orglibretexts.org

Proton transfer: A proton is transferred to form a neutral intermediate called a carbinolamine. libretexts.org

Protonation: The hydroxyl group of the carbinolamine is protonated. libretexts.orglibretexts.org

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming an iminium ion. libretexts.orglibretexts.org

Deprotonation: A base removes a proton from the nitrogen to yield the final imine. libretexts.orglibretexts.org

Reactivity of the Aryloxy and Methoxy (B1213986) Groups

The aryloxy and methoxy groups of this compound also play a role in its chemical reactivity, primarily through their electronic effects on the aromatic ring.

Influence of Substituent Effects on Reactivity

Both the methoxy group (-OCH3) and the ether linkage of the propan-2-amine side chain are electron-donating groups. The methoxy group, positioned ortho to the ether linkage, significantly impacts the electron density of the benzene (B151609) ring via both inductive and resonance effects.

Oxidation and Reduction Pathways

The functional groups present in this compound allow for both oxidation and reduction reactions. The primary amine group is susceptible to oxidation, which can yield different products depending on the reaction conditions and the oxidizing agent used. For instance, mild oxidation may produce the corresponding imine or oxime, whereas stronger oxidizing agents could lead to the cleavage of the carbon-nitrogen bond or degradation of the molecule.

While the amine group is in a reduced state, the aromatic ring can be reduced under more drastic conditions, such as catalytic hydrogenation at high pressure and temperature, to form the corresponding cyclohexyl derivative.

Complexation and Coordination Chemistry Studies

The presence of the primary amine and ether oxygens enables this compound to function as a ligand in coordination chemistry.

Interactions with Metal Ions

The nitrogen atom of the amine group and the oxygen atoms of the ether and methoxy groups can all act as Lewis bases, donating their electron lone pairs to coordinate with metal ions. This allows this compound to form stable complexes with various metal ions.

The stability and geometry of these metal complexes are influenced by factors such as the nature of the metal ion, the solvent, and the reaction stoichiometry. The amine group is generally the primary coordination site due to its higher basicity compared to the ether oxygens. The potential for the ether oxygens to also coordinate allows for chelation, where the molecule can act as a bidentate or even a tridentate ligand, resulting in more stable ring structures with the metal ion.

Role in Ring-Opening Reactions and Other Intermediary Processes

The chemical structure of this compound, featuring a primary amine and an ether linkage, positions it as a versatile intermediate in various chemical transformations. Its reactivity is particularly relevant in ring-opening reactions, where the nucleophilic amine group can attack electrophilic cyclic structures. This section explores the compound's role in such reactions and as a key building block in synthetic pathways.

The aminolysis of epoxides is a fundamental reaction in organic synthesis, leading to the formation of β-amino alcohols. These products are valuable intermediates for synthesizing biologically active compounds and chiral auxiliaries. scielo.org.mx The reaction involves the nucleophilic attack of an amine on one of the carbon atoms of the epoxide ring, resulting in ring opening. This process can be catalyzed by acids or bases, or it can proceed under neutral conditions, often requiring elevated temperatures. scielo.org.mxjsynthchem.com

While specific studies detailing the use of this compound in epoxide ring-opening reactions are not extensively documented in publicly available literature, its reactivity can be inferred from the general behavior of primary amines. The primary amine group in this compound is a potent nucleophile capable of opening epoxide rings. For instance, the reaction of various amines with epoxides to afford β-amino alcohols is a well-established synthetic method. scielo.org.mx

A related precursor, 1-(2-methoxyphenoxy)-2,3-epoxypropane (B23674), serves as a key intermediate in the synthesis of the antianginal drug ranolazine (B828). newdrugapprovals.org The synthesis of ranolazine involves the ring-opening of this epoxide by an amine. This highlights the industrial importance of the 2-methoxyphenoxy moiety in conjunction with a reactive three-membered ring.

The regioselectivity of the epoxide ring-opening reaction with amines is an important consideration. In the case of unsymmetrical epoxides, the amine can attack either the more or less sterically hindered carbon atom. The outcome is often dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon. jsynthchem.com In acidic conditions, the reaction has more SN1 character, and the nucleophile may preferentially attack the more substituted carbon atom where positive charge is better stabilized.

Furthermore, the chiral nature of this compound, which can exist as (R) and (S) enantiomers, is of significant interest. The synthesis of enantiomerically pure forms, such as (S)-1-methoxypropan-2-amine, has been a focus of biocatalytic research. chimia.chresearchgate.net This enantiopure amine is a crucial component for certain herbicides. chimia.chresearchgate.net The use of specific transaminases allows for the stereoselective synthesis of such chiral amines from a ketone precursor. google.com This underscores the role of chiral amines derived from the propan-2-amine scaffold as important intermediates in the agrochemical and pharmaceutical industries.

The table below summarizes the key reactive species and the resulting products in the context of ring-opening and related intermediary processes.

| Reactant A | Reactant B | Product Type | Significance |

| Amine (general) | Epoxide | β-Amino alcohol | Key intermediates for biologically active compounds. scielo.org.mx |

| 1-(2-Methoxyphenoxy)-2,3-epoxypropane | Amine | Substituted propanolamine | Intermediate in the synthesis of ranolazine. newdrugapprovals.org |

| Methoxyacetone (B41198) | 2-Aminopropane | (S)-1-Methoxy-2-aminopropane | Chiral intermediate for herbicides. google.com |

| Alkoxybenzene | Cyclopropane/Aziridine | Ring-opened alkylated arene | Building blocks in organic synthesis. nih.gov |

Synthetic Derivatization and Analog Development for Research Purposes

Design and Synthesis of Functionalized Analogs

The generation of functionalized analogs is a cornerstone of medicinal chemistry and materials science. For 1-(2-Methoxyphenoxy)propan-2-amine, this involves strategic alterations to its three main components: the aromatic ring, the propan-2-amine side chain, and the introduction of stereochemistry.

The guaiacol (B22219) ring is a common starting point for analog synthesis. Standard synthetic methodologies can be employed to introduce a wide array of substituents onto this aromatic system, thereby modulating its electronic and steric properties.

A primary strategy involves beginning with an already substituted guaiacol molecule. For instance, commercially available materials like 4-nitroguaiacol or 4-formylguaiacol can serve as precursors. The synthesis of the side chain can then proceed via a Williamson ether synthesis, where the phenolic hydroxyl group is deprotonated with a base (e.g., sodium hydroxide) and reacted with a suitable three-carbon electrophile, such as 2-bromopropane (B125204) or propargyl bromide. Subsequent chemical transformations, like the reduction of a nitro group or reductive amination of an aldehyde, can then be used to install the amine functionality.

A study focused on creating eugenol (B1671780) derivatives, which also contain a methoxyphenol ring, utilized a bimolecular nucleophilic substitution by reacting the phenol (B47542) with propargyl bromide to form a terminal alkyne. nih.gov This alkyne was then used in copper-catalyzed azide-alkyne cycloaddition reactions to append various triazole-containing aromatic groups, demonstrating a versatile method for significant ring functionalization. nih.gov Similar strategies are applicable to the guaiacol scaffold of the target compound.

Table 1: Examples of Substituted Guaiacol Precursors for Analog Synthesis

| Precursor Compound | Potential Functional Group on Ring |

| 4-Nitroguaiacol | Nitro (-NO₂) |

| Vanillin (4-Formyl-2-methoxyphenol) | Aldehyde (-CHO) |

| 4-Chloroguaiacol | Chloro (-Cl) |

| 4-Methylguaiacol | Methyl (-CH₃) |

These modifications can significantly impact the molecule's properties. For example, introducing electron-withdrawing groups like nitro or chloro moieties can increase the acidity of any remaining phenolic protons and influence the reactivity of the ether linkage. Conversely, electron-donating groups like additional alkyls can alter lipophilicity and steric profile. Research into guaiacol derivatives has highlighted their potential as inhibitors for enzymes like myeloperoxidase, indicating that ring substitution can impart significant biological activity. nih.gov

The propan-2-amine side chain is readily modified, with the primary amine group serving as a reactive handle for numerous transformations. The most common modifications are N-alkylation and N-acylation.

N-Acylation: This reaction converts the primary amine into a secondary amide. It is typically achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride. orientjchem.orgbath.ac.uk These reactions are often performed in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct (e.g., HCl). Green chemistry approaches have been developed that utilize water as a solvent, sometimes with microwave irradiation, to achieve efficient N-acylation, offering an environmentally benign alternative. nih.gov This modification is significant as it replaces a basic amine with a neutral amide group, drastically altering the compound's acid-base properties and hydrogen bonding capabilities.

N-Alkylation: Introducing alkyl groups to the amine can produce secondary or tertiary amines. This can be accomplished through several methods. Reductive amination involves reacting the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride). Another common method is direct alkylation with an alkyl halide, though this can sometimes lead to over-alkylation. More controlled and sustainable methods for N-alkylation have been developed, such as reacting amines with alcohols over a copper and magnesium silicate (B1173343) catalyst in the presence of hydrogen. google.com Recently, propylene (B89431) carbonate has been explored as a green alkylating agent for N-heterocycles, functioning as both the reagent and solvent. mdpi.com

The propan-2-amine side chain contains a chiral center at the carbon atom bearing the amine group. While the parent compound is often handled as a racemate, the synthesis of specific stereoisomers (enantiomers) is crucial for research, particularly in pharmaceutical development where enantiomers can have different biological activities.

Enzymatic synthesis is a powerful tool for creating chiral amines with high stereoselectivity. Methods using transaminases or amine dehydrogenases (AmDHs) are particularly relevant. These biocatalytic approaches involve the asymmetric reductive amination of a prochiral ketone precursor, 1-(2-methoxyphenoxy)propan-2-one. An AmDH, for example, can convert the ketone into the corresponding (S)- or (R)-amine with high enantiomeric excess, using ammonia (B1221849) as the amine source.

Exploration of Structure-Reactivity Relationships in Derivatives

By synthesizing a library of analogs with systematic structural changes, researchers can establish structure-reactivity relationships (SRRs). This involves correlating specific molecular modifications with changes in chemical reactivity, stability, or other physicochemical properties.

For instance, modifying the aromatic ring with electron-withdrawing groups (e.g., -NO₂, -Cl) would be expected to decrease the electron density of the ether oxygen, potentially making the C-O bond more susceptible to cleavage under certain conditions. These groups would also lower the pKa of the amine, making it less basic. Conversely, N-acylation neutralizes the amine's basicity and introduces a planar amide bond, which can affect conformational flexibility and intermolecular interactions. N-alkylation increases the amine's basicity and steric bulk, which can hinder its ability to act as a nucleophile or form hydrogen bonds.

Development of Impurity Standards for Pharmaceutical Research

In pharmaceutical manufacturing, impurities are unwanted chemicals that can arise during the synthesis of an active pharmaceutical ingredient (API) or upon its degradation. synzeal.com Regulatory agencies require that any impurity present above a certain threshold (typically 0.1%) be identified, characterized, and controlled. ijpsonline.com This necessitates the synthesis of authentic reference standards for these impurities.

This compound is structurally related to key intermediates used in the synthesis of pharmaceuticals such as Tamsulosin, an alpha-1 adrenergic blocker. daicelpharmastandards.com As such, it or its immediate precursors can be potential process-related impurities. For example, a major supplier of pharmaceutical reference standards lists this compound hydrochloride as a Tamsulosin-related product, suggesting its relevance as a known impurity or starting material in the manufacturing process. synzeal.com

The synthesis of such an impurity standard is critical for developing and validating analytical methods (like HPLC) used for quality control of the final drug product. ijcr.info The synthesis would follow standard chemical routes, such as the reaction of guaiacol with 1-chloro-2-propanol (B90593) followed by amination.

Once synthesized, the impurity standard must be thoroughly characterized to confirm its identity and purity. This involves a suite of analytical techniques. Mass spectrometry (MS), particularly coupled with liquid chromatography (LC-MS/MS), is used to determine the molecular weight and fragmentation pattern, which helps in structural elucidation. nih.govresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while infrared (IR) spectroscopy confirms the presence of key functional groups.

Forced degradation studies are also performed, where the API is subjected to stress conditions like acid, base, oxidation, heat, and light, to identify potential degradation products. nih.govijpsr.com The analytical profiles of these forced degradation samples are compared against the synthesized impurity standard to confirm its identity as a potential degradant.

Advanced Analytical Methodologies for Research Applications Involving 1 2 Methoxyphenoxy Propan 2 Amine

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally sensitive compounds like 1-(2-Methoxyphenoxy)propan-2-amine. Its versatility allows for both the separation and quantification of the main compound and the resolution of its stereoisomers.

Reversed-Phase HPLC for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of moderately polar compounds such as this compound. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For a structurally similar compound, 2-(2-Methoxyphenoxy)ethyl amine, a successful separation has been achieved using a Newcrom R1 column, which has low silanol (B1196071) activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The method can be scaled for preparative separation to isolate impurities. sielc.com

A typical RP-HPLC method for a phenoxypropanamine derivative might involve the following conditions:

| Parameter | Value |

| Stationary Phase | C18 or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Detection | UV at 220 nm or 270 nm |

| Injection Volume | 5 - 20 µL |

This table presents a generalized RP-HPLC method for phenoxypropanamine derivatives. Method optimization is required for the specific analysis of this compound.

Chiral HPLC for Enantiomeric Separation

Since this compound possesses a chiral center, the separation of its enantiomers is often a critical analytical task. Chiral HPLC is the preferred method for this purpose, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad enantioselectivity. windows.net For primary amines, crown ether-based stationary phases have also proven to be particularly effective. nih.gov The separation can be achieved in different modes, including normal-phase, polar-organic, or reversed-phase, depending on the specific CSP and the properties of the enantiomers. windows.net The choice of mobile phase and additives, such as acids or bases, is crucial for achieving optimal resolution. windows.net

An example of a chiral HPLC method for separating the enantiomers of a primary amine is detailed below:

| Parameter | Value |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

This table illustrates a typical chiral HPLC method for the separation of amine enantiomers. The conditions would need to be adapted and optimized for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For the detection and quantification of trace amounts of this compound and its metabolites in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, generating protonated molecular ions [M+H]+ with minimal fragmentation. In tandem mass spectrometry, this precursor ion is then isolated and fragmented to produce specific product ions.

The Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. thermofisher.com This targeted approach minimizes interference from matrix components, making it ideal for bioanalytical applications. thermofisher.com Predicted mass spectral data for this compound can guide the selection of MRM transitions. uni.lu

The following table outlines predicted mass-to-charge ratios (m/z) for potential adducts of this compound that can be used to develop an MRM method:

| Adduct | Predicted m/z |

| [M+H]+ | 182.11756 |

| [M+Na]+ | 204.09950 |

| [M+NH4]+ | 199.14410 |

| [M+K]+ | 220.07344 |

Source: PubChem CID 13606883. uni.lu These are predicted values and must be confirmed experimentally.

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While primary amines can be challenging to analyze by GC due to their polarity and tendency to cause peak tailing, derivatization can overcome these issues. jfda-online.com

Chemical derivatization converts the polar amine group into a less polar, more volatile derivative, improving chromatographic performance. jfda-online.comresearchgate.net Common derivatization reagents for amines include silylating agents (e.g., BSTFA), acylating agents (e.g., trifluoroacetic anhydride), and alkylating agents. jfda-online.com The choice of derivatizing agent depends on the specific requirements of the analysis.

A general GC-MS method for the analysis of a derivatized amine might include the following parameters:

| Parameter | Value |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Mass Spectrometer (MS) in Scan or SIM mode |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

This table provides a general outline for a GC-MS method for a derivatized amine. The conditions must be optimized for the specific derivative of this compound.

Electromigration Analysis for Degradation Product Analysis

Electromigration techniques, such as Capillary Electrophoresis (CE), offer an alternative approach for the analysis of charged species, including the protonated form of this compound and its potential degradation products. These methods separate ions based on their electrophoretic mobility in an electric field.

CE can be particularly useful for analyzing complex mixtures and for studying degradation pathways. nih.gov The separation is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. While no specific electromigration methods for this compound have been detailed in the literature, methods developed for other amines can serve as a starting point for method development. nih.gov The analysis of degradation products is crucial for understanding the stability of the compound under various stress conditions. researchgate.net

Method Validation for Research Applications

Method validation is a critical process that confirms an analytical procedure is suitable for its intended purpose. For research applications involving this compound, this process would involve a series of experiments to evaluate the method's performance characteristics. The following subsections detail the key validation parameters.

For a comprehensive validation, these five parameters are fundamental. They collectively define the performance of the analytical method.

Linearity: Linearity demonstrates the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. resolian.com This is typically assessed by analyzing a series of standards of known concentrations. The data is then plotted as signal response versus concentration, and a linear regression is performed. The correlation coefficient (r) or the coefficient of determination (r²) is used to express the linearity. For most applications, an r² value greater than 0.99 is considered indicative of good linearity. clinmedjournals.orgclinmedjournals.org For instance, in the analysis of related primary aromatic amines by LC-MS/MS, excellent linearity with correlation coefficients (r) greater than 0.999 has been reported over a dynamic range of 0.1 to 50 ng/mL. nih.gov Similarly, a GC-MS method for amphetamine derivatives demonstrated high linearity with r² values exceeding 0.999 for concentrations ranging from 10 µg/mL to 1000 µg/mL. clinmedjournals.orgclinmedjournals.org

Table 1: Illustrative Linearity Data for an Analytical Method

| Analyte Group | Concentration Range | Correlation Coefficient (r²) |

| Primary Aromatic Amines | 0.1 - 50 ng/mL | > 0.999 nih.gov |

| Amphetamine Derivatives | 10 - 1000 µg/mL | > 0.999 clinmedjournals.orgclinmedjournals.org |

Precision: Precision measures the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. resolian.com It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). For the analysis of primary aromatic amines, intra-day and inter-day precision values of less than 11.7% and 15.9% (as RSD), respectively, have been documented. nih.gov In another study on amphetamine analysis, the reproducibility was found to be 3.83%. greenpub.org

Table 2: Representative Precision Data for an Analytical Method

| Parameter | Analyte Group | Relative Standard Deviation (RSD) |

| Intra-day Precision | Primary Aromatic Amines | < 11.7% nih.gov |

| Inter-day Precision | Primary Aromatic Amines | < 15.9% nih.gov |

| Reproducibility | Amphetamines | 3.83% greenpub.org |

Accuracy: Accuracy refers to the closeness of the measured value to the true or accepted value. resolian.com It is often determined by analyzing a sample with a known concentration of the analyte and comparing the measured concentration to the true concentration. The accuracy is typically expressed as the percentage recovery. For primary aromatic amines, mean recoveries have been reported to be in the range of 89% to 100%. nih.gov Another study on primary aromatic amines showed relative recoveries for quality control samples to be between 75% and 114%. nih.gov For amphetamine analysis, an accuracy of 101.9% has been achieved. greenpub.org

Table 3: Example Accuracy Data for an Analytical Method

| Analyte Group | Recovery Range |

| Primary Aromatic Amines | 89% - 100% nih.gov |

| Primary Aromatic Amines (QC samples) | 75% - 114% nih.gov |

| Amphetamines | 101.9% greenpub.org |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net These limits are crucial for the analysis of trace levels of substances. For the analysis of primary aromatic amines by LC-MS/MS, LODs have been reported to be in the range of 0.025–0.20 ng/mL, with LOQs ranging from 0.1–1.0 ng/mL. nih.gov In a GC-MS method for amphetamine, the LOD was found to be 2.962 µg/L and the LOQ was 9.873 µg/L. greenpub.org

Table 4: Illustrative LOD and LOQ Data for Analytical Methods

| Analytical Method | Analyte Group | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

| LC-MS/MS | Primary Aromatic Amines | 0.025–0.20 ng/mL nih.gov | 0.1–1.0 ng/mL nih.gov |

| GC-MS | Amphetamine | 2.962 µg/L greenpub.org | 9.873 µg/L greenpub.org |

| GC-MS | Methamphetamine | 6.757 µg/L greenpub.org | 22.253 µg/L greenpub.org |

Future Research Directions and Theoretical Applications

Integration of Experimental and Computational Approaches for Comprehensive Understanding

The synergy between experimental validation and computational modeling is pivotal for a deeper understanding of the biological and chemical nature of 1-(2-Methoxyphenoxy)propan-2-amine. google.com This integrated approach allows for the acceleration of the discovery process by predicting molecular behaviors and then verifying these predictions through empirical testing. google.com

Future research will likely focus on a cyclical process where computational models guide the synthesis of new derivatives and predict their activity. High-throughput screening (HTS) can then be employed to test these predictions experimentally. google.com The data from HTS, in turn, can be used to refine and improve the accuracy of the computational models. This iterative cycle of prediction and validation is a powerful strategy for efficiently exploring the vast chemical space around the this compound scaffold. google.com

Advanced computational techniques such as quantum mechanics/molecular mechanics (QM/MM) could be employed to study reaction mechanisms and transition states in enzymatic or receptor-binding events involving this molecule. This detailed level of understanding is often inaccessible through experimental means alone. The combination of these computational insights with experimental data from techniques like X-ray crystallography and NMR spectroscopy will provide a holistic view of the molecule's structure-activity relationships.

Theoretical Studies of Molecular Interactions and Recognition

Understanding how this compound interacts with biological macromolecules at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent and selective analogues.

Molecular Docking for Ligand-Protein Interaction Modeling

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov While specific molecular docking studies on this compound are not yet widely published, the principles of this technique can be applied to hypothesize potential interactions. Given the structural similarities of phenoxypropanamines to known pharmacologically active agents, potential protein targets could include G-protein coupled receptors (GPCRs) or various enzymes. biosynth.commdpi.com

In a typical molecular docking study, a 3D model of the target protein is generated, often based on X-ray crystal structures or homology modeling. nih.gov The this compound molecule would then be virtually "docked" into the active site of the protein. The docking algorithm samples a wide range of possible conformations and orientations of the ligand within the binding site and calculates the binding energy for each pose. nih.gov

The results of such a study would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, the methoxy (B1213986) group and the amine group of this compound are likely to participate in hydrogen bonding, while the phenyl ring could engage in hydrophobic and aromatic interactions. These insights are invaluable for understanding the molecular basis of binding and for designing modifications to the ligand that could enhance its affinity and specificity. nih.gov

| Predicted Physicochemical Properties of this compound | |

| Property | Predicted Value |

| Molecular Formula | C10H15NO2 |

| Monoisotopic Mass | 181.1103 g/mol |

| XlogP | 1.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

| Data sourced from PubChem CID 71316493. These values are computationally predicted and await experimental verification. |

Exploration of Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. ejcmpr.com Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly synthetic routes.

Current synthetic methods for similar phenoxypropanolamines often involve the use of polar protic solvents such as isopropyl alcohol. google.com While effective, the development of syntheses that utilize greener solvents, such as water or bio-based solvents, would be a significant advancement. nih.gov Furthermore, exploring the use of catalysts to improve reaction efficiency and reduce waste is a key tenet of green chemistry. mdpi.com

One promising area of research is the use of biocatalysis. Enzymes, such as transaminases, can be used to stereoselectively synthesize chiral amines from ketones, often under mild reaction conditions in aqueous media. google.com A potential green synthesis of this compound could involve the enzymatic transamination of a corresponding ketone precursor. This approach would not only be more environmentally friendly but could also provide a route to enantiomerically pure forms of the compound.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1-(2-Methoxyphenoxy)propan-2-amine in a laboratory setting?

- Methodological Answer :

- Spectroscopic Characterization : Use -NMR and -NMR to confirm structural integrity. Compare observed chemical shifts (e.g., methoxy group at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) with literature data .

- Chromatographic Analysis : Employ HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity. Retention times and peak symmetry should align with reference standards .

- Elemental Analysis : Verify the empirical formula (CHNO) via combustion analysis, targeting <1% deviation from theoretical values .

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

- Hazard Mitigation : Adhere to GHS classifications (H302: harmful if swallowed; H315: skin irritation; H319: eye irritation). Use fume hoods for dust/aerosol control and avoid direct skin contact via nitrile gloves .

- Emergency Procedures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. In case of eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Q. What synthetic routes are available for this compound, and how are they optimized?

- Methodological Answer :

- Reductive Amination : React 1-(2-methoxyphenoxy)propan-2-one with ammonium acetate and sodium cyanoborohydride in methanol at 50°C. Monitor pH (6–7) to minimize side reactions .

- Catalytic Efficiency : Optimize palladium-based catalysts (e.g., Pd/C) under hydrogen gas (1–3 atm) to enhance yield (>80%). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., enzyme inhibition) across a wide concentration range (nM to mM) to identify biphasic effects. Use statistical models (e.g., Hill equation) to quantify EC variability .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS in hepatocyte models. Compare metabolic stability across species (e.g., human vs. rodent microsomes) to explain interspecies discrepancies .

Q. What experimental designs are recommended for studying the compound’s interaction with neurotransmitter systems?

- Methodological Answer :

- Receptor Binding Assays : Use radiolabeled ligands (e.g., -serotonin) in competitive binding studies with HEK293 cells expressing 5-HT receptors. Calculate K values via nonlinear regression .

- Electrophysiology : Perform patch-clamp recordings on neuronal cultures to assess effects on ion channels (e.g., Na/K currents). Normalize data to baseline activity .

Q. How can computational modeling predict the compound’s metabolic pathways?

- Methodological Answer :

- In Silico Tools : Use PISTACHIO and REAXYS databases to simulate cytochrome P450-mediated oxidation. Prioritize predicted metabolites (e.g., N-demethylation products) for empirical validation .

- Docking Studies : Model ligand-receptor interactions with AutoDock Vina, focusing on binding affinity (ΔG) to monoamine transporters. Validate with mutagenesis (e.g., SERT Ala173 substitutions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.